Octyl hexadecylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl hexadecylcarbamate: is an organic compound with the chemical formula C25H51NO2 . It is a type of carbamate ester, which is derived from carbamic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Octyl hexadecylcarbamate can be synthesized through the reaction of octyl alcohol and hexadecyl isocyanate. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the formation of the carbamate ester bond. The reaction can be represented as follows:
C8H17OH + C16H33NCO → C25H51NO2 + CO2
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using continuous flow processes. These processes ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: Octyl hexadecylcarbamate can undergo hydrolysis in the presence of water, leading to the formation of octyl alcohol and hexadecylamine.
Oxidation: The compound can be oxidized using strong oxidizing agents, resulting in the formation of corresponding carbonyl compounds.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of primary amines.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like
Eigenschaften
CAS-Nummer |
617689-10-8 |
---|---|
Molekularformel |
C25H51NO2 |
Molekulargewicht |
397.7 g/mol |
IUPAC-Name |
octyl N-hexadecylcarbamate |
InChI |
InChI=1S/C25H51NO2/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-21-23-26-25(27)28-24-22-20-10-8-6-4-2/h3-24H2,1-2H3,(H,26,27) |
InChI-Schlüssel |
LRCYLYDHGISYQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCNC(=O)OCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.